4-Bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene
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Overview
Description
4-Bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene is an organic compound characterized by the presence of a bromine atom, a cyclobutoxy group, and a methylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-cyclobutoxy-2-(methylsulfanyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions generally include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, e.g., 4-amino-1-cyclobutoxy-2-(methylsulfanyl)benzene.
Oxidation: Sulfoxides or sulfones.
Reduction: 1-cyclobutoxy-2-(methylsulfanyl)benzene.
Scientific Research Applications
4-Bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene involves its interaction with specific molecular targets. The bromine atom and the methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature can influence the compound’s stability, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13BrOS |
---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
4-bromo-1-cyclobutyloxy-2-methylsulfanylbenzene |
InChI |
InChI=1S/C11H13BrOS/c1-14-11-7-8(12)5-6-10(11)13-9-3-2-4-9/h5-7,9H,2-4H2,1H3 |
InChI Key |
ZWHKHPWHWNXNNR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)Br)OC2CCC2 |
Origin of Product |
United States |
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